

# Genetic Diversity of the Eurasian Golden Jackal (*Canis aureus*): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Jaikal*

Cat. No.: *B12774315*

[Get Quote](#)

Authored for Researchers and Scientists

## Abstract

The Eurasian golden jackal (*Canis aureus*) has undergone a remarkable range expansion across Europe in recent decades, drawing significant scientific interest into the genetic dynamics of its populations. This technical guide provides a comprehensive overview of the genetic diversity within Eurasian golden jackal populations, synthesizing data from key mitochondrial and nuclear marker studies. It details the experimental protocols commonly employed in canid genetic research and presents quantitative data in a comparative format. This document serves as a resource for researchers investigating population genetics, evolutionary biology, and wildlife management of this adaptable canid species.

## Introduction

The golden jackal is a medium-sized canid distributed across Southeast Europe, the Middle East, and South Asia. Historically, its European presence was largely confined to the Balkan Peninsula. However, the 20th and 21st centuries have witnessed a dramatic natural expansion northwards and westwards across the continent. Understanding the genetic characteristics of these expanding populations is crucial for assessing their viability, origins, and potential for hybridization with other canids.

Recent genomic studies have provided critical clarification on the taxonomy of jackals, establishing that the Eurasian golden jackal (*Canis aureus*) is a distinct species from the

African golden wolf (*Canis anthus*).<sup>[1]</sup> This guide focuses exclusively on the Eurasian populations of *Canis aureus*.

Genetic analyses have revealed a distinct pattern of diversity across Eurasia. Populations in Europe, particularly at the expansion front, exhibit low levels of genetic diversity, likely resulting from a founder effect during their rapid colonization.<sup>[2][3]</sup> In contrast, populations in the Caucasus and the Middle East harbor greater genetic variation and are considered the primary source for the European expansion.<sup>[2][4]</sup> This guide summarizes the key quantitative metrics of this genetic diversity and the methodologies used to obtain them.

## Quantitative Genetic Diversity Data

The genetic diversity of Eurasian golden jackal populations has been assessed using two primary types of molecular markers: mitochondrial DNA (mtDNA) and nuclear microsatellites (short tandem repeats or STRs).

### Mitochondrial DNA (mtDNA) Diversity

The mitochondrial control region is a non-coding segment of mtDNA that evolves rapidly, making it suitable for studying recent evolutionary history and population dynamics. Studies across Europe and the Caucasus have revealed a surprisingly low level of haplotype diversity.

A continent-wide study identified just four unique mtDNA control region haplotypes across a large sampling area.<sup>[2][4]</sup> The most prevalent of these, Haplotype H1, is found throughout most of the European range and is considered the "pioneer haplotype" that facilitated the species' expansion.<sup>[4][5][6]</sup> In contrast, populations in India show significantly higher haplotype and nucleotide diversity.<sup>[6][7]</sup>

Region/Population	No. of Samples (n)	No. of Haplotypes (H)	Haplotype Diversity (Hd)	Nucleotide Diversity ( $\pi$ )	Key Haplotypes	Source(s)
Europe & Caucasus (Combined)	93	4	0.34	-	H1 (dominant), H2, H3, H20	Rutkowski et al. (2015)[2]
Southeastern Europe	46	1	-	-	H1	Rutkowski et al. (2015)[2]
Caucasus (Georgia)	-	1	0.00	0.00	Identical to European H1	Kopaliani et al. (2020)[8]
Baltic Region	10	2	-	-	H1, H2	Rutkowski et al. (2015)[2]
Greece (Peloponnese)	13	1	-	-	H1	Rutkowski et al. (2015)[2]
Greece (Samos Island)	11	2	-	-	H2, H20	Rutkowski et al. (2015)[2]
India	-	18+	High	High	Multiple unique haplotypes	Yumnam et al. (2015) [6]

Table 1: Summary of Mitochondrial DNA Control Region Diversity in Eurasian Golden Jackals.

Note: "-" indicates data not specified in the cited source.

## Microsatellite Diversity

Microsatellites are highly polymorphic nuclear DNA markers used to assess finer-scale population structure, gene flow, and individual relatedness. Analysis of European and Caucasian populations using a panel of 15 microsatellite loci revealed moderate polymorphism.

Region/Population	No. of Samples (n)	No. of Loci	Mean Alleles per Locus (A)	Observed Heterozygosity (Ho)	Expected Heterozygosity (He)	Source(s)
Europe & Caucasus (Combined)	97	15	6.8	-	-	Rutkowski et al. (2015)[2][3]
India (Gujarat)	30	10	8.8	0.812	0.815	Negi & Jhala (2015)[9]

Table 2: Summary of Microsatellite Diversity in Eurasian Golden Jackals.

## Population Differentiation

Genetic differentiation between populations is typically measured using the fixation index (Fst). An Fst value of 0 indicates no differentiation, while a value of 1 indicates complete differentiation. Studies show very low differentiation between jackal populations in eastern and western Georgia (Caucasus), consistent with the single mtDNA haplotype found there.[8]

Population Pair	Marker Type	Fst Value	Significance (P-value)	Source(s)
Eastern vs. Western Georgia	mtDNA	0.00	-	Kopaliani et al. (2020)[8]
India (Bhal vs. Kachchh)	Microsatellites	0.0182	-	Negi & Jhala (2015)[9]

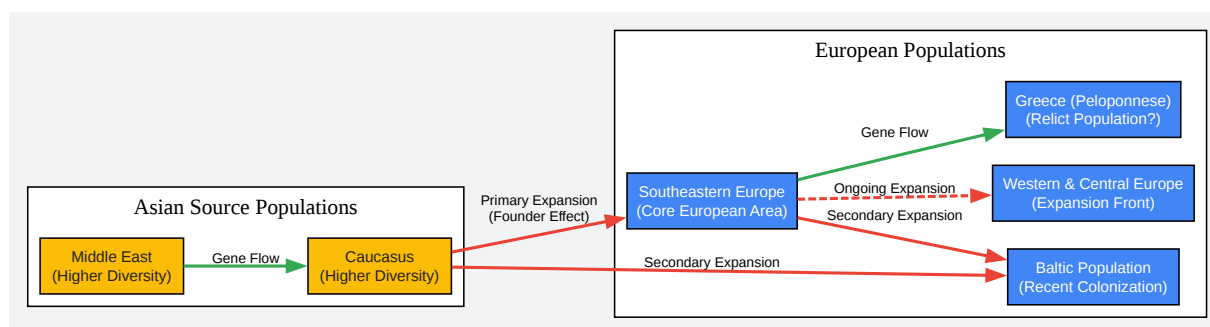
Table 3: Pairwise Population Differentiation (Fst) Values.

## Conceptual Frameworks and Workflows

Visualizing the relationships between populations and the experimental processes used to study them is essential for understanding the data.

### Golden Jackal Expansion and Gene Flow

Genetic data suggests a clear expansion route for the golden jackal out of a source region in the Middle East/Caucasus into Europe. This expansion was characterized by a significant founder effect, leading to the low genetic diversity observed today. The diagram below illustrates this hypothesized expansion and the relationship between core and peripheral populations.

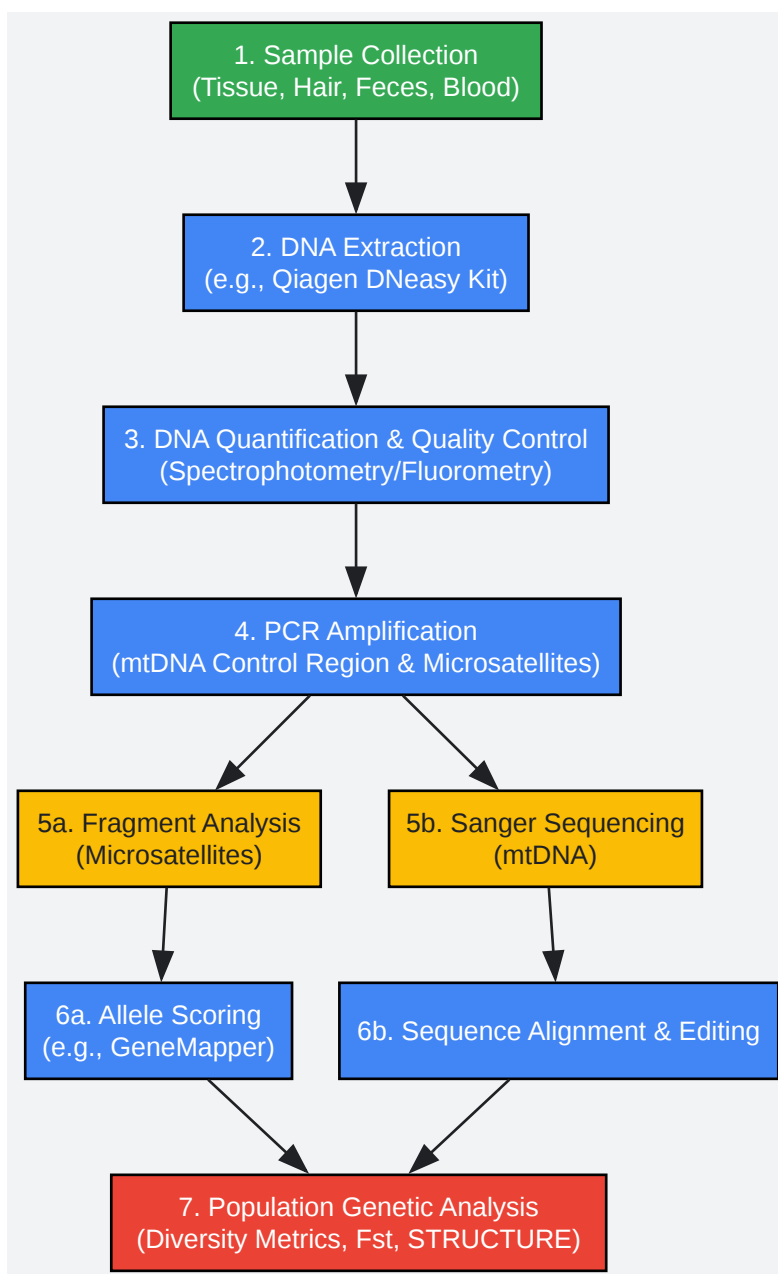


[Click to download full resolution via product page](#)

Hypothesized expansion and gene flow of Eurasian golden jackals.

### Standard Genetic Analysis Workflow

The process of analyzing golden jackal genetics follows a standardized workflow from sample collection to data interpretation. This involves several key laboratory and computational steps.



[Click to download full resolution via product page](#)

A typical workflow for population genetic analysis in golden jackals.

## Experimental Protocols

This section provides a detailed, synthesized methodology for the key experiments involved in golden jackal genetic analysis, based on common practices in canid research.

### DNA Extraction

High-quality genomic DNA can be extracted from various sources, including tissue (muscle, skin), blood, hair follicles, or non-invasively from feces. Commercial kits are widely used for their reliability and consistency.

- Protocol: DNA Extraction from Tissue using a Spin-Column Kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
  - Sample Preparation: Excise up to 25 mg of tissue and place it in a 1.5 mL microcentrifuge tube. For frozen tissue, do not allow it to thaw completely before adding lysis buffer.
  - Lysis: Add 180  $\mu$ L of Buffer ATL to the sample. Add 20  $\mu$ L of proteinase K. Mix thoroughly by vortexing, and incubate at 56°C in a shaking water bath or heat block until the tissue is completely lysed (typically 1-3 hours, or overnight).
  - Homogenization: Vortex the lysate for 15 seconds.
  - Binding: Add 200  $\mu$ L of Buffer AL to the sample, mix thoroughly by vortexing. Then add 200  $\mu$ L of 100% ethanol and mix again.
  - Column Chromatography: Pipette the mixture into a DNeasy Mini spin column placed in a 2 mL collection tube. Centrifuge at  $\geq 6000 \times g$  (8000 rpm) for 1 minute. Discard the flow-through and collection tube.
  - Washing: Place the spin column in a new 2 mL collection tube. Add 500  $\mu$ L of Buffer AW1 and centrifuge for 1 minute at  $\geq 6000 \times g$ . Discard the flow-through and collection tube.
  - Second Wash: Place the spin column in a new 2 mL collection tube. Add 500  $\mu$ L of Buffer AW2 and centrifuge for 3 minutes at 20,000  $\times g$  (14,000 rpm) to dry the membrane.
  - Elution: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 100-200  $\mu$ L of Buffer AE directly onto the DNeasy membrane. Incubate at room temperature for 1 minute, then centrifuge for 1 minute at  $\geq 6000 \times g$  to elute the DNA.
  - Storage: Store the eluted DNA at -20°C.

## PCR Amplification

### 4.2.1 Mitochondrial DNA Control Region

A fragment of the mtDNA control region (approx. 400-500 bp) is typically amplified for haplotype analysis.

- Primers: While various primers exist, a common strategy involves using canid-specific or universal vertebrate primers flanking the hypervariable I (HVI) segment. An example primer pair for canids is:
  - Forward (CaCOI): 5'-...sequence...-3'
  - Reverse (CaCOI): 5'-...sequence...-3' (Note: Specific primer sequences like CaCOI would be inserted here from relevant literature, e.g., Schenekar et al., 2021).[\[10\]](#)
- PCR Reaction Mix (25 µL total volume):
  - 12.5 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl<sub>2</sub>)
  - 1.0 µL Forward Primer (10 µM)
  - 1.0 µL Reverse Primer (10 µM)
  - 2.0 µL Template DNA (10-50 ng)
  - 8.5 µL Nuclease-free water
- PCR Thermal Cycling Conditions:
  - Initial Denaturation: 95°C for 5 minutes
  - 35 Cycles:
    - Denaturation: 94°C for 30 seconds
    - Annealing: 55°C for 30 seconds
    - Extension: 72°C for 40 seconds
  - Final Extension: 72°C for 10 minutes
  - Hold: 4°C



#### 4.2.2 Microsatellite Loci

Multiple microsatellite loci are often amplified simultaneously in multiplex PCR reactions. The panel of 15 loci used by Rutkowski et al. (2015) is a standard reference for European population studies.<sup>[2]</sup><sup>[11]</sup>

- Loci Panel Example: CPH2, CPH5, CPH8, CPH12, CXX.213, C09.250, C20.253, vWF, FH2001, FH2004, FH2088, FH2096, FH2137, FH2140.<sup>[11]</sup>
- Multiplex PCR Protocol:
  - Design or obtain primers for the loci of interest. Forward primers are labeled with different fluorescent dyes (e.g., 6-FAM, HEX, NED) to allow for simultaneous detection of products of similar sizes.
  - Optimize primer concentrations in multiplex sets to ensure balanced amplification of all loci.
  - Use a commercial multiplex PCR kit (e.g., Qiagen Multiplex PCR Kit) which contains a specialized master mix designed for robust multiplexing.
  - Follow the manufacturer's protocol for reaction setup, typically using 1-2 µL of template DNA.
  - Thermal cycling conditions are similar to singleplex PCR but may require longer extension times or specific touchdown protocols as optimized for the primer set.

## Genotyping and Sequencing

- Microsatellite Genotyping:
  - The fluorescently labeled PCR products are separated by size using capillary electrophoresis on an automated DNA analyzer (e.g., ABI 3500xl Genetic Analyzer).<sup>[11]</sup>
  - An internal size standard (e.g., GeneScan 500 LIZ) is run with each sample to accurately size the fragments.

- The resulting electropherograms are analyzed using genotyping software (e.g., GeneMapper), where the size of each fluorescent peak is used to determine the allele present at each locus for each individual.[11]
- mtDNA Sequencing:
  - The amplified mtDNA PCR product is first purified to remove unincorporated primers and dNTPs, often using an ExoSAP-IT method or a column-based kit.[11]
  - The purified product is then used as a template in a Sanger sequencing reaction using a kit like the BigDye Terminator v3.1 Cycle Sequencing Kit.[11]
  - The sequencing products are run on a capillary electrophoresis instrument (e.g., ABI 3730).
  - The resulting sequences are aligned, edited, and compared to identify variable nucleotide positions that define the different haplotypes.

## Conclusion

The study of genetic diversity in Eurasian golden jackals reveals a compelling story of recent and rapid range expansion from a more diverse Asian source population. European populations are characterized by low mtDNA diversity, dominated by a single haplotype, and moderate microsatellite polymorphism. This genetic uniformity at the expansion front highlights the success of a few founding lineages. In contrast, relict populations in southern Europe and core populations in the Caucasus and beyond retain higher levels of genetic variation, serving as important reservoirs of diversity for the species. The standardized molecular protocols detailed in this guide provide a robust framework for researchers to continue monitoring the genetic health of these populations, track their ongoing expansion, and investigate instances of hybridization, ensuring a comprehensive understanding of the evolutionary trajectory of this adaptable carnivore.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Genome-wide Evidence Reveals that African and Eurasian Golden Jackals Are Distinct Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A European Concern? Genetic Structure and Expansion of Golden Jackals (*Canis aureus*) in Europe and the Caucasus | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciencebeingjournal.com [sciencebeingjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Genetic Diversity of the Eurasian Golden Jackal (*Canis aureus*): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12774315#genetic-diversity-within-golden-jackal-populations-in-eurasia]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)